Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate
Description
Contextualizing Glutarimide (B196013) Scaffolds in Academic Research
Glutarimide-containing polyketides are a class of natural products known for their potent antitumor and antifungal properties, traditionally isolated from Streptomyces species. mdpi.com In recent years, the discovery of glutarimide antibiotics has expanded to other bacterial strains, highlighting the diverse biological activities associated with this scaffold, including anti-inflammatory and antibacterial effects. mdpi.com
The glutarimide moiety is a key structural feature in several well-known drugs. Its significance was first tragically highlighted with thalidomide (B1683933) in the 1950s and 1960s. wikipedia.org Originally marketed as a sedative, its devastating teratogenic effects led to its withdrawal. wikipedia.org However, subsequent research revealed its potent immunomodulatory and anti-angiogenic properties, leading to its re-emergence for treating conditions like erythema nodosum leprosum and multiple myeloma. wikipedia.org This resurgence of interest in thalidomide spurred the development of analogs, known as immunomodulatory drugs (IMiDs), such as lenalidomide (B1683929), which are now frontline treatments for certain cancers. wikipedia.orgacs.org
The mechanism of action of these glutarimide-based drugs involves their interaction with cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. acs.orgacs.org By binding to CRBN, these molecules can recruit specific proteins, marking them for degradation by the proteasome. acs.org This has opened up the field of targeted protein degradation, a revolutionary approach in drug discovery. acs.org
Historical Perspective on the Research and Synthesis of 2,6-Dioxopiperidine Derivatives
The synthesis of the glutarimide ring can be achieved by heating glutaric acid with ammonia, followed by dehydration to form the cyclic imide. wikipedia.org A common laboratory synthesis for N-substituted piperidine-2,6-dione derivatives involves the reaction of a primary amine with glutaric anhydride (B1165640). researchgate.net For instance, reacting an aniline (B41778) derivative with glutaric anhydride in a solvent like toluene (B28343) under reflux conditions yields the corresponding N-arylglutarimide. researchgate.net
The development of synthetic methodologies for 4-substituted 2,6-dioxopiperidines has also been an area of academic focus. Asymmetric synthesis techniques, such as thiourea-catalyzed Michael additions, have been employed to create chiral 4-substituted 2,6-dioxopiperidine derivatives, which is crucial for studying the stereochemistry-dependent activity of these compounds. crossref.org
Significance of Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate as a Chemical Entity in Academic Inquiry
This compound is a 4-substituted derivative of the glutarimide core. The substituent at the 4-position is an ethyl acetate (B1210297) group. The presence of this ester functionality provides a handle for further chemical modifications, making it a potentially valuable intermediate in organic synthesis.
The specific stereochemistry and regiochemistry of substituents on the glutarimide ring can have profound effects on the biological activity and selectivity of the resulting molecules, particularly in the context of their interaction with cereblon. acs.org Therefore, compounds like this compound serve as important building blocks for creating libraries of diverse glutarimide-containing compounds for screening in drug discovery programs. acs.org
Overview of Research Areas Pertaining to this compound
Given its structure, the research applications of this compound are likely centered on its use as a synthetic intermediate in medicinal chemistry. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules to create more complex structures.
A primary area of interest is in the development of novel PROTACs (Proteolysis Targeting Chimeras) and molecular glues. PROTACs are bifunctional molecules that recruit a target protein and an E3 ligase, leading to the degradation of the target. The glutarimide moiety of this compound could serve as the E3 ligase-binding element, while the ethyl acetate group provides a point of attachment for a linker and a ligand for a target protein.
Furthermore, the exploration of novel cereblon binders is an active area of research. nih.gov By modifying the glutarimide scaffold, as with the introduction of the ethyl acetate group, researchers can investigate how these changes affect binding affinity and the recruitment of different "neosubstrate" proteins for degradation. acs.org
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2,6-dioxopiperidin-4-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-2-14-9(13)5-6-3-7(11)10-8(12)4-6/h6H,2-5H2,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDKTEZILYVDCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CC(=O)NC(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl 2 2,6 Dioxopiperidin 4 Yl Acetate and Its Derivatives
Classical and Contemporary Synthetic Routes to 2-(2,6-Dioxopiperidin-4-yl)acetate Esters
The construction of the 2,6-dioxopiperidine (glutarimide) ring with a C4-acetic acid ester substituent can be achieved through several strategic approaches, each with its own merits and applications.
Synthetic Strategies from Glutaric Acid Precursors
A fundamental approach to the synthesis of the glutarimide (B196013) ring involves the use of glutaric acid and its derivatives. These methods often rely on the formation of the cyclic imide through condensation reactions.
One common strategy involves the reaction of a suitably substituted glutaric anhydride (B1165640) with an amine source, such as an aniline (B41778) derivative, in a high-boiling solvent like toluene (B28343). The initial reaction forms a glutaramic acid intermediate, which then undergoes cyclization upon heating to afford the N-substituted glutarimide. Subsequent functionalization at the 4-position would be required to introduce the acetate (B1210297) moiety.
A more direct approach involves the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester. For the synthesis of the target scaffold, a pimelate (B1236862) diester derivative can be subjected to basic conditions to induce cyclization and formation of a 6-membered ring. The resulting cyclic β-keto ester can then be further manipulated to yield the desired 2,6-dioxopiperidine structure. For instance, the cyclization of diethyl 3-oxopimelate in the presence of a nitrogen source like urea (B33335) can lead to the formation of the piperidinedione ring.
| Precursor | Reagents and Conditions | Product | Key Transformation |
| Glutaric Anhydride | Aniline, Toluene, Reflux; then 1,1'-Carbonyldiimidazole, Chloroform, Reflux | N-Aryl-2,6-piperidinedione | Amidation and Cyclization |
| Diethyl Pimelate Derivative | Sodium Ethoxide, Ethanol, Reflux | Ethyl 2,6-dioxopiperidine-4-carboxylate | Dieckmann Condensation |
Approaches via Aldol (B89426) Condensation and Cyclization Reactions
Aldol condensation and Michael addition reactions are powerful tools for the construction of the substituted piperidine-2,6-dione ring system. These methods allow for the convergent assembly of the core structure from simpler acyclic precursors.
One such strategy is the Robinson annulation, which combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring. An "aza-Robinson annulation" has been developed for the synthesis of fused bicyclic amides, which can be adapted for the synthesis of the target scaffold. nih.gov This typically involves the conjugate addition of a nucleophile to a vinyl ketone, followed by a cyclization step. For instance, the Michael addition of a malonate derivative to an appropriate α,β-unsaturated acceptor, followed by cyclization with an amine, can construct the desired framework.
Another approach involves the reaction of an enolate, derived from a glutarimide precursor, with an electrophile. Stereodivergent aldol reactions of N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione have been demonstrated, showcasing the ability to control the stereochemistry at the newly formed stereocenters. This methodology can be applied to introduce the acetate side chain with a high degree of stereocontrol.
| Reaction Type | Key Intermediates | Resulting Structure | Ref. |
| Aza-Robinson Annulation | Michael Adduct, Enolate | Fused Bicyclic Amide | nih.gov |
| Aldol Condensation | Lithium or Boron Enolates | 3,4-disubstituted Piperidine-2,6-dione |
Enantioselective Synthesis of Chiral Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate
The biological activity of chiral molecules is often dependent on their stereochemistry, making the development of enantioselective synthetic methods crucial. Several strategies have been developed for the asymmetric synthesis of 4-substituted glutarimides.
One approach involves the catalytic asymmetric hydrogenation of a prochiral precursor. For example, the rhodium-catalyzed enantioselective hydrogenation of dimethyl 2-methyleneglutarate (B1258928) has been shown to produce chiral 2-substituted glutarates with high enantioselectivity. nih.gov This chiral glutarate can then be converted to the desired chiral glutarimide.
Another strategy is the use of chiral auxiliaries or catalysts in Michael addition reactions. Thiourea-catalyzed asymmetric Michael addition to generate 4-substituted 2,6-dioxopiperidine-3-carbonitriles has been reported, demonstrating the feasibility of controlling the stereocenter at the 4-position. nih.gov Furthermore, the desymmetrization of 4-aryl substituted glutarimides using a chiral base has been accomplished with high levels of enantioselectivity. researchgate.net
A nickel-catalyzed asymmetric reductive arylation of α-substituted imides has also been developed to synthesize enantioenriched α-arylglutarimides, which are structurally related to the target molecule and highlight the progress in catalytic asymmetric methods for this class of compounds. nih.gov
| Method | Catalyst/Reagent | Enantiomeric Excess (ee) | Ref. |
| Asymmetric Hydrogenation | Rh-complex with chiral phosphine (B1218219) ligands | up to 94% | nih.gov |
| Asymmetric Michael Addition | Chiral Thiourea Catalyst | High | nih.gov |
| Glutarimide Desymmetrization | Chiral bis-Lithium Amide Base | up to 97% | researchgate.net |
| Asymmetric Reductive Arylation | Nickel-catalyst with chiral ligand | High | nih.gov |
Functionalization and Derivatization of the this compound Scaffold
The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a library of diverse derivatives. The piperidine (B6355638) ring nitrogen and the ethyl ester moiety are the primary handles for such functionalization.
Modification at the Piperidine Ring Nitrogen
The nitrogen atom of the glutarimide ring is a key site for introducing a wide range of substituents, which can significantly influence the biological properties of the resulting molecules.
N-Alkylation: The N-H bond of the glutarimide can be readily alkylated using various alkyl halides in the presence of a base. Common conditions include the use of potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). nih.gov The choice of base and solvent can be crucial for achieving high yields and avoiding side reactions. For instance, the use of cesium carbonate in anhydrous DMF has been reported as an efficient method for the N-alkylation of aromatic cyclic imides.
N-Arylation: The introduction of an aryl group at the nitrogen atom can be achieved through copper-catalyzed N-arylation reactions, often referred to as Chan-Lam or Buchwald-Hartwig type couplings. These reactions typically employ an arylboronic acid as the arylating agent in the presence of a copper catalyst and a suitable base. nih.govmdpi.comresearchgate.net Palladium-catalyzed N-arylation reactions have also been successfully employed for the synthesis of N-aryl imides. nih.gov
| Modification | Reagents | Conditions | Product |
| N-Alkylation | Alkyl halide, K₂CO₃ | DMF, 80 °C | N-Alkyl-ethyl 2-(2,6-dioxopiperidin-4-yl)acetate |
| N-Arylation | Arylboronic acid, Cu(OAc)₂ | Base, Solvent, Heat | N-Aryl-ethyl 2-(2,6-dioxopiperidin-4-yl)acetate |
Ester Hydrolysis and Amidation Reactions of the Ethyl Moiety
The ethyl ester group of the title compound provides a versatile handle for the synthesis of carboxylic acids and a wide range of amides.
Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(2,6-dioxopiperidin-4-yl)acetic acid, under either acidic or basic conditions. glpbio.comprecisepeg.com For example, treatment with an aqueous solution of a strong base like sodium hydroxide, followed by acidification, will yield the carboxylic acid. This acid can then be used in subsequent coupling reactions.
Amidation Reactions: The direct conversion of the ethyl ester to an amide can be achieved, although it is often more efficient to first hydrolyze the ester to the carboxylic acid and then perform an amide coupling reaction. Standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU), are commonly used to facilitate the formation of the amide bond between the carboxylic acid and a primary or secondary amine. researchgate.netub.edu These reactions are typically carried out in aprotic solvents like DMF or dichloromethane (B109758) (DCM) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). growingscience.com
| Reaction | Reagents | Product | Key Features |
| Ester Hydrolysis | NaOH (aq), then HCl (aq) | 2-(2,6-Dioxopiperidin-4-yl)acetic acid | Formation of the free carboxylic acid |
| Amidation (via acid) | Carboxylic acid, Amine, EDC, HOBt, DIPEA | 2-(2,6-Dioxopiperidin-4-yl)acetamide derivative | Versatile method for a wide range of amides |
| Amidation (via acid) | Carboxylic acid, Amine, HATU, DIPEA | 2-(2,6-Dioxopiperidin-4-yl)acetamide derivative | Efficient for challenging amine couplings |
Reactions at the 4-Position of the Dioxopiperidine Ring
The functionalization of the 4-position of the 2,6-dioxopiperidine ring is a critical step in the synthesis of this compound and its derivatives. A common strategy involves the use of glutamic acid or its derivatives as starting materials. For instance, a synthetic route can be envisioned starting from the cyclization of a suitably protected glutamic acid derivative to form the 2,6-dioxopiperidine ring, followed by manipulation of the side chain to introduce the ethyl acetate moiety.
One plausible approach involves the Michael addition of a malonic ester derivative to a glutaconic acid derivative, followed by cyclization to form the 4-carboxymethyl-substituted glutarimide. A patented method describes the preparation of carboxymethylglutarimide compounds from α-cyanomethanetriacetate compounds. This process involves reaction with an alcohol and a hydrogen halide to form an imino ester hydrochloride, which upon heating, saponification, and decarboxylation yields the 3-carboxymethylglutarimide. google.com
Another versatile method for introducing substituents at the 4-position is through the asymmetric Michael addition. For example, thiourea-catalyzed asymmetric Michael addition has been utilized for the synthesis of 4-substituted 2,6-dioxopiperidine-3-carbonitriles. crossref.org This methodology could potentially be adapted to introduce an acetate precursor at the 4-position.
Furthermore, the synthesis of 4-substituted glutarimides can be achieved through the reaction of aldehydes with N-substituted cyanoacetamides. This reaction proceeds via a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. While this method is more commonly employed for the synthesis of 3,4-disubstituted glutarimides, modifications to the starting materials and reaction conditions could potentially allow for the selective synthesis of 4-substituted derivatives.
The following table summarizes some of the key synthetic strategies for the functionalization at the 4-position of the dioxopiperidine ring.
| Starting Material | Key Reaction | Product | Reference |
| Glutamic Acid Derivative | Cyclization and side-chain manipulation | 4-substituted 2,6-dioxopiperidine | nih.gov |
| Glutaconic Acid Derivative | Michael addition with malonic ester | 4-carboxymethyl-2,6-dioxopiperidine | N/A |
| α-Cyanomethanetriacetate | Reaction with alcohol and hydrogen halide, followed by heating, saponification, and decarboxylation | 3-Carboxymethylglutarimide | google.com |
| α,β-Unsaturated Ester | Asymmetric Michael addition with a cyanoacetamide | 4-substituted 2,6-dioxopiperidine-3-carbonitrile | crossref.org |
Palladium-Catalyzed Cross-Coupling Reactions of Functionalized Derivatives
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the further diversification of functionalized this compound derivatives. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the dioxopiperidine scaffold. To employ these methods, a derivative of this compound bearing a suitable functional group for cross-coupling, such as a halide or a triflate, at a specific position is required.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. A study on N-acyl-glutarimides has demonstrated their reactivity in Suzuki-Miyaura cross-coupling reactions. acs.org For instance, a 4-halo-substituted this compound could be coupled with various aryl or vinyl boronic acids to introduce diverse aromatic or olefinic moieties. The reactivity of N-acyl-glutarimides in these couplings is influenced by the distortion of the amide bond within the glutarimide ring. acs.org
Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene. A 4-vinyl-substituted 2,6-dioxopiperidine derivative could be synthesized and subsequently coupled with various aryl or vinyl halides to introduce further complexity.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. A 4-alkynyl derivative of the dioxopiperidine ring could be prepared and used as a substrate in Sonogashira coupling reactions to introduce alkynyl-linked functionalities.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. A 4-halo-substituted this compound could undergo amination with a variety of primary or secondary amines to introduce diverse amino substituents.
The table below provides a conceptual overview of the application of palladium-catalyzed cross-coupling reactions for the derivatization of functionalized this compound.
| Cross-Coupling Reaction | Dioxopiperidine Substrate | Coupling Partner | Potential Product |
| Suzuki-Miyaura | 4-Halo-ethyl 2-(2,6-dioxopiperidin-4-yl)acetate | Aryl/Vinyl Boronic Acid | 4-Aryl/Vinyl-ethyl 2-(2,6-dioxopiperidin-4-yl)acetate |
| Heck | 4-Vinyl-ethyl 2-(2,6-dioxopiperidin-4-yl)acetate | Aryl/Vinyl Halide | 4-(Substituted vinyl)-ethyl 2-(2,6-dioxopiperidin-4-yl)acetate |
| Sonogashira | 4-Alkynyl-ethyl 2-(2,6-dioxopiperidin-4-yl)acetate | Aryl/Vinyl Halide | 4-(Alkynyl-aryl/vinyl)-ethyl 2-(2,6-dioxopiperidin-4-yl)acetate |
| Buchwald-Hartwig | 4-Halo-ethyl 2-(2,6-dioxopiperidin-4-yl)acetate | Primary/Secondary Amine | 4-Amino-ethyl 2-(2,6-dioxopiperidin-4-yl)acetate |
Green Chemistry Approaches in the Synthesis of this compound Analogues
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutically relevant molecules to minimize environmental impact and improve sustainability. For the synthesis of this compound analogues, several green chemistry approaches can be considered.
Biocatalysis: The use of enzymes as catalysts offers several advantages, including high selectivity, mild reaction conditions, and reduced waste generation. For instance, the biosynthesis of (S)-3-aminopiperidine-2,6-dione, a key pharmacophore, has been achieved using an enzyme derived from the indigoidine (B1217730) biosynthetic pathway. tandfonline.com This biocatalytic approach could potentially be engineered to produce 4-substituted analogues.
Flow Chemistry: Continuous flow synthesis offers enhanced safety, better process control, and potential for facile scale-up. The synthesis of ethyl isocyanoacetate has been demonstrated using a telescoped continuous flow process. acs.org Such a strategy could be adapted for the synthesis of intermediates or the final assembly of this compound, minimizing the handling of potentially hazardous reagents and improving reaction efficiency.
Alternative Solvents: The use of environmentally benign solvents, such as water, ethanol, or supercritical fluids, can significantly reduce the environmental footprint of a synthetic process. Research into aqueous-phase palladium-catalyzed reactions is an active area, and conditions have been developed for Suzuki-Miyaura couplings of N-acyl-glutarimides in the presence of water. acs.org
Catalytic Methods: The development of highly efficient catalytic systems that can operate at low catalyst loadings and be recycled is a cornerstone of green chemistry. For the synthesis of glutarimide derivatives, various catalytic methods, including organocatalysis, have been explored. crossref.org These approaches often avoid the use of toxic and expensive metal catalysts.
The following table highlights key green chemistry approaches and their potential application in the synthesis of this compound analogues.
| Green Chemistry Approach | Description | Potential Application |
| Biocatalysis | Use of enzymes to catalyze specific reactions. | Enantioselective synthesis of chiral 4-substituted glutarimide precursors. |
| Flow Chemistry | Performing reactions in a continuous stream rather than in a batch. | Safer and more efficient synthesis of key intermediates or the final product. |
| Alternative Solvents | Utilizing environmentally friendly solvents like water or bio-derived solvents. | Reducing the use of hazardous organic solvents in reaction and purification steps. |
| Organocatalysis | Use of small organic molecules as catalysts. | Metal-free and stereoselective synthesis of the dioxopiperidine ring. |
Multigram Synthesis and Scale-Up Considerations for Research Applications
The transition from laboratory-scale synthesis to multigram production for preclinical studies and further research requires careful consideration of several factors to ensure a safe, efficient, and reproducible process.
Route Selection: The chosen synthetic route should be robust, high-yielding, and utilize readily available and inexpensive starting materials. For instance, a process for the commercial production of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines has been developed, which involves the coupling of α-aminoglutarimide hydrochloride with a substituted methyl 2-bromomethylbenzoate. google.com While this is for a 3-substituted derivative, similar considerations for raw material cost and availability are crucial for the 4-substituted analogue.
Process Safety: A thorough safety assessment of all reaction steps is essential. This includes identifying and mitigating potential hazards such as exothermic reactions, the use of pyrophoric or toxic reagents, and the formation of unstable intermediates. For example, the use of highly reactive reagents should be carefully controlled, and appropriate quenching procedures should be in place.
Purification and Isolation: The purification method should be scalable and efficient. Crystallization is often the preferred method for large-scale purification as it can provide high purity in a single step and is generally more cost-effective than chromatography. The development of a reliable crystallization procedure for the final product and key intermediates is a critical aspect of process development.
Process Parameters Optimization: Key reaction parameters such as temperature, concentration, reaction time, and catalyst loading need to be optimized to maximize yield and minimize impurities. Design of Experiments (DoE) can be a valuable tool for efficiently optimizing multiple parameters simultaneously.
Analytical Methods: Robust analytical methods are required to monitor the progress of the reaction, assess the purity of intermediates and the final product, and ensure batch-to-batch consistency. These methods typically include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
The following table outlines key considerations for the multigram synthesis and scale-up of this compound.
| Consideration | Key Aspects |
| Synthetic Route | Cost and availability of starting materials, number of steps, overall yield. |
| Process Safety | Hazard analysis of reagents and reactions, thermal safety studies. |
| Purification | Development of scalable crystallization or alternative purification methods. |
| Optimization | Fine-tuning of reaction conditions to improve efficiency and purity. |
| Analytical Control | Implementation of reliable methods for in-process and final product analysis. |
Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, the connectivity and spatial relationships of atoms can be mapped with high precision.
1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the same for carbon atoms. Based on established chemical shift principles and predictive algorithms, the following spectral data are anticipated for Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate.
Predicted ¹H and ¹³C NMR Data
| Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | ¹H Multiplicity |
| 1 (NH) | ~8.0 | - | br s |
| 2, 6 (C=O) | - | ~173.0 | - |
| 3, 5 (CH₂) | 2.60 - 2.80 | ~50.0 | m |
| 4 (CH) | ~2.50 | ~35.0 | m |
| 7 (CH₂) | ~2.40 | ~40.0 | d |
| 8 (C=O) | - | ~171.0 | - |
| 9 (OCH₂) | 4.15 | ~61.0 | q |
| 10 (CH₃) | 1.25 | ~14.0 | t |
Note: Predicted values are estimates and may vary based on solvent and experimental conditions.
Two-dimensional NMR experiments are crucial for assembling the molecular structure:
COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. Key correlations are expected between the protons of the ethyl group (H9 and H10). Within the piperidine (B6355638) ring, correlations would be seen between the H4 proton and its neighbors, H3/H5 and H7. The H3 and H5 protons would also show correlations to each other.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to, confirming the assignments in the table above (e.g., the triplet at ~1.25 ppm correlates to the carbon at ~14.0 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting molecular fragments. Key expected correlations include:
H9 (OCH₂) to the ester carbonyl C8 and the methyl carbon C10.
H7 (CH₂) to the piperidine ring carbons C3/C5 and C4, as well as the ester carbonyl C8.
H3/H5 to the imide carbonyls C2/C6.
Conformational Analysis via Variable Temperature NMR
The 2,6-dioxopiperidine ring is not planar and is expected to exist in a dynamic equilibrium between two chair-like conformations. The substituent at the C4 position can occupy either an axial or an equatorial position. At room temperature, the rate of this ring inversion is typically fast on the NMR timescale, resulting in averaged, sharp signals.
Variable Temperature (VT) NMR studies are employed to investigate such dynamic processes. westernsydney.edu.au By lowering the temperature, the rate of conformational interchange slows down. As the temperature decreases, the NMR signals corresponding to the ring protons (H3, H4, H5) would be expected to broaden and eventually decoalesce into two distinct sets of signals, representing the axial and equatorial conformers. researchgate.netncsu.edu Analysis of the spectra at different temperatures allows for the determination of the energy barrier to inversion and the relative thermodynamic stability of the two conformers. It is generally expected that the conformer with the bulky ethyl acetate (B1210297) group in the equatorial position would be sterically favored and thus more populated at equilibrium.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. missouri.edu For this compound (C₉H₁₃NO₄), the theoretical monoisotopic mass and the exact masses of common adduct ions can be calculated with high precision.
Calculated Exact Masses for HRMS
| Ion Formula | Adduct | Calculated m/z |
| [C₉H₁₃NO₄ + H]⁺ | [M+H]⁺ | 200.0866 |
| [C₉H₁₃NO₄ + Na]⁺ | [M+Na]⁺ | 222.0686 |
| [C₉H₁₃NO₄ + K]⁺ | [M+K]⁺ | 238.0425 |
An experimental HRMS measurement matching one of these values to within a few parts per million (ppm) would provide strong evidence for the molecular formula C₉H₁₃NO₄.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) involves selecting a precursor ion (such as the [M+H]⁺ ion) and inducing it to fragment. The analysis of the resulting product ions provides detailed structural information. ncsu.edugre.ac.uk For this compound, a plausible fragmentation pathway can be proposed based on the known behavior of esters and cyclic imides. researchgate.netlibretexts.org
A primary fragmentation would likely involve the ethyl acetate side chain, such as the neutral loss of ethanol (46.04 Da) or ethene (28.03 Da). Cleavage of the piperidine ring itself could also occur.
Plausible MS/MS Fragmentation of [M+H]⁺ (m/z 200.09)
| Product Ion m/z | Proposed Neutral Loss | Proposed Fragment Structure |
| 172.05 | C₂H₄ (Ethene) | Loss of ethene from the ethyl ester. |
| 154.06 | C₂H₅OH (Ethanol) | McLafferty-type rearrangement leading to loss of ethanol. |
| 126.05 | C₄H₆O₂ (Ethyl acetate moiety) | Cleavage of the side chain, leaving the protonated piperidinedione ring. |
| 114.05 | C₃H₄O₂ + NH₃ | Ring fragmentation involving loss of the acetate side chain and ammonia. |
| 86.06 | C₅H₆O₂ | Retro-Diels-Alder type fragmentation of the piperidinedione ring. |
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Studies
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its functional groups. FTIR and Raman spectroscopy are complementary techniques that provide valuable structural information.
For this compound, the key functional groups are the cyclic imide, the ethyl ester, and the aliphatic C-H bonds. The expected vibrational frequencies are summarized below, based on established correlation tables and data for analogous structures. spectroscopyonline.comspectroscopyonline.com
Predicted Vibrational Spectroscopy Data
| Vibrational Mode | Functional Group | Predicted FTIR (cm⁻¹) | Predicted Raman (cm⁻¹) | Intensity |
| N-H Stretch | Imide | ~3200 | ~3200 | Medium (FTIR) |
| C-H Stretch | Alkyl (CH₃, CH₂) | 2850 - 3000 | 2850 - 3000 | Strong |
| C=O Stretch (Asymmetric) | Cyclic Imide | ~1770 | ~1770 | Strong (FTIR) |
| C=O Stretch (Symmetric) | Cyclic Imide | ~1705 | ~1705 | Strong (FTIR) |
| C=O Stretch | Ester | ~1735 | ~1735 | Very Strong (FTIR) |
| C-N Stretch | Imide | ~1350 | Weak | Medium (FTIR) |
| C-O Stretch (asymmetric) | Ester | ~1240 | ~1240 | Strong (FTIR) |
| C-O Stretch (symmetric) | Ester | ~1050 | ~1050 | Strong (FTIR) |
The most characteristic feature in the FTIR spectrum would be the presence of three distinct and strong carbonyl (C=O) absorption bands: two for the cyclic imide (an asymmetric and a symmetric stretch) and one for the ester. spectroscopyonline.com The N-H stretch would appear as a broader band around 3200 cm⁻¹. The region between 1000-1300 cm⁻¹ would be dominated by strong C-O stretching vibrations from the ester group. spectroscopyonline.com Raman spectroscopy would complement this by showing strong signals for the C-H and C-C bond vibrations of the aliphatic backbone.
Identification of Key Functional Groups and Hydrogen Bonding Patterns
The molecular architecture of this compound comprises a piperidine-2,6-dione ring substituted at the 4-position with an ethyl acetate group. The identification and characterization of the functional groups within this structure are paramount and can be achieved through a combination of spectroscopic methods, primarily Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Infrared (IR) Spectroscopy provides valuable information about the vibrational modes of the molecule, allowing for the identification of specific functional groups. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands. The presence of the ester group would be confirmed by a strong C=O stretching vibration typically observed in the range of 1735-1750 cm⁻¹. The cyclic imide functionality of the dioxopiperidine ring would display two distinct C=O stretching bands, one symmetric and one asymmetric, usually found between 1700-1780 cm⁻¹. Furthermore, the N-H bond of the imide will give rise to a stretching vibration in the region of 3100-3300 cm⁻¹. The C-O stretching of the ester and the C-N stretching of the imide would also produce characteristic signals in the fingerprint region (below 1500 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed insight into the connectivity and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.
In the ¹H NMR spectrum, the ethyl group would present a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂), arising from spin-spin coupling. The protons on the piperidine ring would appear as a set of complex multiplets due to their diastereotopic nature and coupling with each other. The proton attached to the nitrogen of the imide would likely appear as a broad singlet.
The ¹³C NMR spectrum would corroborate the presence of all carbon atoms in their unique chemical environments. The carbonyl carbons of the ester and the imide would resonate at the downfield region of the spectrum (typically 160-180 ppm). The carbons of the ethyl group and the piperidine ring would appear at higher field strengths.
Mass Spectrometry (MS) would confirm the molecular weight of the compound. The molecular ion peak [M]⁺ would be observed, and fragmentation patterns could provide further structural information. Common fragmentation pathways would likely involve the loss of the ethoxy group from the ester or cleavage of the piperidine ring.
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Ester C=O | 1735-1750 | - | 170-175 |
| Imide C=O | 1700-1780 (two bands) | - | 170-180 |
| Imide N-H | 3100-3300 | Broad singlet | - |
| Ethyl CH₃ | - | ~1.2 (triplet) | ~14 |
| Ethyl CH₂ | - | ~4.1 (quartet) | ~60 |
| Piperidine CH | - | Multiplets | ~30-50 |
| Piperidine CH₂ | - | Multiplets | ~30-40 |
X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing
To definitively determine the three-dimensional arrangement of atoms in the solid state, single-crystal X-ray crystallography is the gold standard. This technique would provide precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the piperidine ring and the orientation of the ethyl acetate substituent.
It is expected that the piperidine-2,6-dione ring would adopt a conformation that minimizes steric strain, likely a chair or a twisted-boat conformation. The ethyl acetate side chain's conformation, specifically the torsion angles around the C-C and C-O single bonds, would also be elucidated. This information is critical for understanding how the molecule interacts with its environment.
| Interaction Type | Potential Donors | Potential Acceptors | Expected Role in Crystal Packing |
| Hydrogen Bonding | N-H (imide) | C=O (imide, ester) | Formation of chains or sheets |
| Dipole-Dipole | C=O, C-N, C-O bonds | C=O, C-N, C-O bonds | Contribution to lattice energy |
| Van der Waals | All atoms | All atoms | Overall molecular packing |
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination
This compound, as named, is an achiral molecule because it does not possess a stereocenter and has a plane of symmetry. However, if a chiral center were introduced, for instance through substitution on the piperidine ring or the acetate side chain, the resulting enantiomers would require characterization using chiroptical methods.
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a chiral derivative of this compound, the CD spectrum would exhibit positive or negative peaks (Cotton effects) at wavelengths corresponding to the electronic transitions of its chromophores, primarily the carbonyl groups of the imide and ester.
The sign and intensity of the Cotton effects are highly sensitive to the stereochemistry of the molecule. Therefore, the CD spectrum provides a unique fingerprint for each enantiomer. By comparing the experimental CD spectrum of an unknown sample to that of a standard of known absolute configuration, the absolute configuration of the sample can be determined. Furthermore, the magnitude of the CD signal is proportional to the enantiomeric excess, making it a valuable tool for assessing enantiomeric purity. Theoretical calculations of the CD spectrum using quantum chemical methods can also be employed to predict the spectrum for a given absolute configuration, aiding in its assignment.
Theoretical and Computational Chemistry Studies of Ethyl 2 2,6 Dioxopiperidin 4 Yl Acetate
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties at the electronic level. These methods solve approximations of the Schrödinger equation to determine molecular geometry, energy, and electronic charge distribution.
A typical DFT study would involve geometry optimization of various possible conformers. By calculating the electronic energy of each optimized structure, researchers can establish a relative energy landscape. The conformer with the lowest energy is identified as the global minimum, representing the most probable structure of the molecule in the gas phase. The energy differences between various conformers provide insight into the molecule's flexibility and the energy barriers for converting between shapes. A common combination of theoretical levels for such a study would be the B3LYP functional with a basis set like 6-311G(d,p), which provides a good balance between accuracy and computational cost.
Table 1: Hypothetical Relative Energies of Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate Conformers
| Conformer | Substituent Position | Ring Conformation | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | Equatorial | Chair | 0.00 |
| 2 | Axial | Chair | 2.50 |
Note: This table is illustrative and does not represent actual experimental or calculated data.
Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability, whereas a small gap indicates a molecule that is more easily polarized and reactive.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, with colors indicating different electrostatic potential values. Typically, red represents regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl groups and the ester, highlighting these as potential sites for hydrogen bonding or interaction with positive ions.
Molecular Dynamics Simulations to Investigate Conformational Flexibility in Solution
While quantum calculations are excellent for studying molecules in a vacuum, Molecular Dynamics (MD) simulations are used to explore their behavior over time in a more realistic environment, such as in a solvent like water. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.
For this compound, an MD simulation would reveal how the molecule's conformation changes and flexes in an aqueous solution. It would show the dynamic equilibrium between different conformers (e.g., chair-equatorial and chair-axial) and the influence of water molecules on the molecule's structure through hydrogen bonding. Such simulations provide a time-resolved view of molecular motion, offering insights into structural stability and the accessibility of different parts of the molecule for potential interactions.
In Silico Prediction of Molecular Interactions and Potential Binding Modes
In silico techniques are used to predict how a small molecule (a ligand) might interact with a larger biological molecule, such as a protein. These methods are central to computational drug discovery and chemical biology.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. In a non-clinical, academic context, one might dock this compound into the active sites of various enzymes or receptors to hypothesize potential biological interactions. The 2,6-dioxopiperidine (or glutarimide) ring is a known structural motif in molecules that interact with E3 ligases like Cereblon. A docking study could explore whether this specific compound fits within the binding pocket of such proteins. The results would be a series of predicted binding poses, ranked by a scoring function that estimates the binding affinity. These predictions can guide further experimental investigation.
Table 2: Hypothetical Docking Results for this compound with a Target Protein
| Binding Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| 1 | -7.5 | TYR 384, TRP 386 |
| 2 | -7.2 | HIS 353, PHE 402 |
Note: This table is illustrative and does not represent actual experimental or calculated data.
A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target. If a known active molecule exists for a target, a pharmacophore model can be built based on its structure.
Alternatively, a model can be generated from the key interaction points within the protein's binding site. This model can then be used as a 3D query to screen large databases of chemical compounds (virtual screening). The goal is to identify other, structurally different molecules that possess the same essential pharmacophoric features and are therefore also likely to bind to the target. For academic purposes, one could use the structure of this compound to generate a simple pharmacophore model and search for other compounds that share its key features, potentially leading to the discovery of novel chemical scaffolds.
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry serves as a powerful tool for predicting the NMR spectra of novel or uncharacterized molecules. Methodologies such as DFT have become standard for calculating the magnetic shielding tensors of nuclei, which can then be converted into chemical shifts. These theoretical predictions are invaluable for several reasons: they can aid in the structural elucidation of newly synthesized compounds, help in the assignment of complex experimental spectra, and provide insights into the electronic structure and conformation of molecules in different environments.
Typically, the process for predicting NMR chemical shifts for a compound like this compound would involve several key steps. Initially, the three-dimensional structure of the molecule is optimized using a selected level of theory, for instance, the B3LYP functional with a basis set like 6-31G(d). Following this geometry optimization, the NMR shielding constants are calculated, often employing a larger basis set to improve accuracy. These calculations are frequently performed using the Gauge-Including Atomic Orbital (GIAO) method. To obtain the final predicted chemical shifts, the calculated isotropic shielding values are referenced against the shielding constant of a standard compound, such as tetramethylsilane (B1202638) (TMS), computed at the same level of theory.
The accuracy of these predictions can be further enhanced by considering the effects of the solvent, which can be modeled implicitly (e.g., using the Polarizable Continuum Model, PCM) or explicitly by including solvent molecules in the calculation. For a molecule with conformational flexibility, such as this compound, a conformational search and Boltzmann averaging of the NMR parameters over the most stable conformers are crucial for obtaining results that correlate well with experimental data.
While the general framework for such a computational study is well-established, the absence of published experimental or computational NMR data for this compound prevents the presentation of specific data tables with predicted chemical shifts. The generation of such data would necessitate a dedicated computational study, which is beyond the scope of this review.
Future computational work on this compound would be beneficial. A thorough theoretical investigation could provide valuable spectroscopic data that would support experimental characterization and could also explore the molecule's conformational landscape and electronic properties. Such a study would ideally compare the computationally predicted NMR chemical shifts with experimentally obtained spectra to validate the theoretical models used.
Investigation of Molecular Interactions and Biochemical Activities in Vitro
Target Identification and Engagement Studies for Glutarimide (B196013) Scaffolds
The primary molecular target identified for the glutarimide moiety, a core component of thalidomide (B1683933) and its analogs, is the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). researchgate.netnih.gov Engagement with CRBN is a critical first step for the biological activity of many glutarimide-containing compounds. nih.gov The glutarimide ring itself is essential for this interaction, fitting into a specific tri-tryptophan pocket within the thalidomide-binding domain of CRBN. nih.gov
Protein Binding Assays in vitro (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
The binding affinity of glutarimide-based ligands to CRBN has been quantified using various in vitro biophysical techniques, which are crucial for understanding target engagement.
Surface Plasmon Resonance (SPR) is a technique used to measure the binding kinetics and affinity of molecular interactions in real-time. In the context of PROTACs (Proteolysis Targeting Chimeras), which often utilize a glutarimide-based ligand for CRBN, SPR is employed to determine the binary binding affinities of the PROTAC to both the target protein and CRBN. pnas.org This allows for the characterization of the dissociation constant (Kd), providing a quantitative measure of binding strength.
Isothermal Titration Calorimetry (ITC) is another powerful method that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS). nih.govfrontiersin.org ITC is considered a gold standard for characterizing protein-ligand interactions due to its direct nature and the wealth of thermodynamic information it provides. nih.govresearchgate.net While specific ITC data for Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate is not available, this technique has been widely used to study the binding of various ligands to their protein targets, including the interaction of inhibitors with enzymes. frontiersin.orgresearchgate.net
Competitive binding assays , such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), are also commonly used to determine the binding affinity of new ligands. nih.govacs.org In these assays, a known fluorescent ligand competes with the test compound for binding to the target protein. The displacement of the fluorescent ligand by the test compound results in a change in the FRET signal, from which the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) can be calculated. Studies on various glutarimide derivatives have utilized such assays to quantify their binding affinity to CRBN. For instance, succinimide (B58015) has been shown to bind to a bacterial homolog of CRBN with a higher affinity (Ki = 4.3 μM) than glutarimide (Ki = 28 μM). nih.govacs.org
| Compound | Assay Method | Target Protein | Binding Affinity (Ki or IC50) |
| Glutarimide | Competitive Binding | CRBN (bacterial homolog) | Ki = 28 μM |
| Succinimide | Competitive Binding | CRBN (bacterial homolog) | Ki = 4.3 μM |
| Pomalidomide (B1683931) | TR-FRET | CRBN | IC50 = 1.2 μM |
| Lenalidomide (B1683929) | TR-FRET | CRBN | IC50 = 1.5 μM |
| CC-220 | TR-FRET | CRBN | IC50 = 60 nM |
This table presents binding affinity data for various imide compounds to Cereblon (CRBN), illustrating the range of affinities observed for this scaffold. Data sourced from multiple studies. nih.govnih.govacs.org
Identification of Specific Enzyme Inhibition or Modulation in vitro
The primary biochemical activity associated with the glutarimide scaffold is not direct enzyme inhibition in the classical sense, but rather the modulation of the E3 ubiquitin ligase activity of the CRL4CRBN complex. researchgate.netnih.gov Upon binding to CRBN, glutarimide-containing molecules can act as "molecular glues," altering the substrate specificity of the E3 ligase. rscf.ru This leads to the recruitment of specific proteins, known as neosubstrates, to the CRL4CRBN complex for subsequent ubiquitination and proteasomal degradation. rscf.ru
For example, the binding of lenalidomide or pomalidomide to CRBN induces the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). rscf.ru Therefore, the glutarimide scaffold functions as a modulator of an enzymatic process (ubiquitination) rather than a direct inhibitor of an enzyme's active site.
Cellular Pathway Modulation Studies in vitro (Mechanistic Research)
The engagement of CRBN by glutarimide-based compounds initiates a cascade of cellular events stemming from the degradation of neosubstrates. These downstream effects are studied in various cell-based assays.
Assessment of Cellular Phenotypes in Model Systems (e.g., established cell lines)
A significant cellular phenotype associated with CRBN-modulating glutarimide compounds is antiproliferative activity in certain cancer cell lines. rscf.ru For example, lenalidomide and pomalidomide are effective in treating multiple myeloma. rscf.ru This therapeutic effect is linked to the degradation of IKZF1 and IKZF3, which are essential for the survival of myeloma cells.
In vitro studies have demonstrated that oxidation of a sulfur atom in certain 2-substituted glutarimide derivatives to the corresponding sulfones leads to a markedly stronger antiproliferative profile against multiple myeloma cell lines. rscf.ru This highlights how modifications to the glutarimide scaffold can influence cellular phenotypes. The antiproliferative activity of these compounds is often assessed using cell viability assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
Utilization as Mechanistic Probes for Understanding Biological Processes at a Molecular Level
Glutarimide-based CRBN ligands are valuable tools for dissecting biological processes at the molecular level. By inducing the degradation of specific proteins, these compounds allow researchers to study the function of those proteins. This strategy of "targeted protein degradation" has emerged as a powerful alternative to genetic knockdown or knockout approaches. nih.gov
For instance, PROTACs that link a CRBN-binding glutarimide moiety to a ligand for a different target protein can be used to selectively degrade that target protein within cells. pnas.org This allows for the investigation of the target protein's role in various cellular pathways. The formation of the ternary complex (target protein-PROTAC-CRBN) can be monitored in cells using techniques like the Fluoppi system, which visualizes protein-protein interactions. nih.gov This provides spatiotemporal information on the mechanism of action of these molecular probes.
Structure-Activity Relationship (SAR) Studies for in vitro Biological Activity
SAR studies are crucial for optimizing the biological activity of glutarimide-based compounds. These studies have revealed key structural features that govern CRBN binding and subsequent cellular effects.
The integrity of the glutarimide ring is paramount for CRBN binding. The imide proton (NH) is critical, as methylation of this position abolishes binding. rscf.ru Both carbonyl groups of the glutarimide are also important for the interaction. researchgate.net
Substitutions on the glutarimide ring can have a significant impact on CRBN affinity. While bulky modifications at the C4 position can lead to a loss of binding due to steric hindrance, other positions are more tolerant to substitutions. researchgate.net In fact, modifications at other positions are often exploited in the design of PROTACs to attach linkers.
Studies on 2-((hetero)aryl(methyl))thio glutarimides have shown that these derivatives can bind to CRBN, with some exhibiting stronger affinity than thalidomide. rscf.runih.gov The corresponding sulfones of these compounds showed enhanced antiproliferative activity, suggesting that electronic and steric factors introduced by the substituent play a role in their biological effects. rscf.ru Interestingly, a carboxylic acid-substituted glutarimide derivative showed a loss of CRBN affinity, likely due to the negative charge of this group, whereas the corresponding methyl ester retained high affinity. rscf.ru This highlights the sensitivity of the binding pocket to the physicochemical properties of the substituent.
| Compound Series | Modification | Effect on CRBN Binding/Activity |
| Glutarimide | N-methylation of the imide | Abolishes binding |
| Glutarimide | Bulky C4-substitution | Loss of binding |
| 2-((Aryl(methyl))thio) glutarimides | Thioether linkage at C2 | Retains or improves CRBN affinity |
| 2-((Aryl(methyl))sulfonyl) glutarimides | Sulfone linkage at C2 | Enhanced antiproliferative activity |
| Glutarimide derivative | Carboxylic acid substituent | Loss of CRBN affinity |
| Glutarimide derivative | Methyl ester substituent | High CRBN affinity |
This table summarizes the structure-activity relationships for various modifications to the glutarimide scaffold and their impact on CRBN binding and biological activity. Data sourced from multiple studies. researchgate.netrscf.ru
Impact of Substituent Variations on Molecular Target Binding
Structure-activity relationship (SAR) studies on analogs have demonstrated that the 2,6-dioxopiperidin ring, also known as the glutarimide moiety, is critical for binding to Cereblon. doaj.org This interaction occurs within a specific binding pocket on CRBN, often referred to as the 'aromatic cage' due to its lining of three tryptophan residues. doaj.org
Key structural requirements for effective CRBN binding have been elucidated through the study of various derivatives:
Intact Glutarimide Ring: The glutarimide moiety is the primary anchor for CRBN engagement. doaj.orgelsevierpure.com Modifications that disrupt this core structure, such as replacing it with other moieties, can abolish binding and subsequent activity. elsevierpure.com
Glutarimide NH Group: The hydrogen on the glutarimide's nitrogen atom is crucial. N-alkylation or methylation of this position eliminates CRBN binding affinity, indicating its essential role in molecular interactions within the binding pocket, likely as a hydrogen bond donor. researchgate.netdoaj.org
Substituents on the Glutarimide Ring: While the core glutarimide is essential, the moiety attached to it (analogous to the 'acetate' portion of the subject compound) significantly modulates binding and activity. Studies on compounds where the typical phthalimide (B116566) ring of IMiDs is replaced by other structures show varied effects. For instance, replacing the phthalimide group with an isoquinoline-1,3(2H,4H)-dione can produce potent CRBN modulators. researchgate.net
Charge and Polarity: The properties of substituents play a key role. A study comparing a derivative with a terminal carboxylic acid group to its corresponding methyl ester found a significant loss of CRBN affinity for the negatively charged carboxylic acid, whereas the neutral methyl ester retained high affinity. doaj.org This suggests that the charge and polarity of the side chain are critical determinants for effective entry and interaction within the CRBN binding site.
The antiproliferative activity of various glutarimide derivatives has been evaluated against several human cancer cell lines, demonstrating a wide range of potencies influenced by their structural variations.
| Compound | Description | Cell Line | Activity (IC50 in µM) | Reference |
|---|---|---|---|---|
| Compound 7 | 2-benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trione | HeLa | 9 - 27 | nih.gov |
| Compound 7 | 2-benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trione | K562 | 9 - 27 | nih.gov |
| Compound 7 | 2-benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trione | MDA-MB-453 | 9 - 27 | nih.gov |
| Compound 10a | 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivative | NCI-H929 | 2.25 | researchgate.net |
| Compound 10a | 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivative | U239 | 5.86 | researchgate.net |
Correlation of Stereochemistry with in vitro Activity
The glutarimide ring in compounds such as this compound contains a chiral center at the point of substitution. The stereochemistry at this position has a profound impact on the molecule's interaction with CRBN and its subsequent biological activity. researchgate.net
Biochemical and structural studies on the enantiomers of thalidomide have established that CRBN binding is highly stereospecific. nih.govresearchgate.net The (S)-enantiomer consistently demonstrates a significantly stronger binding affinity for CRBN compared to the (R)-enantiomer. nih.govresearchgate.net This difference in affinity is approximately 10-fold. nih.govresearchgate.net Crystallographic analyses reveal that while both enantiomers can occupy the tri-tryptophan binding pocket of CRBN, the (S)-enantiomer adopts a more conformationally relaxed state, leading to a more stable interaction. researchgate.net
| Enantiomer | Relative Binding Affinity to CRBN | Primary Activity | Reference |
|---|---|---|---|
| (S)-enantiomer | ~10-fold higher than (R)-enantiomer | Potent CRBN binding and neosubstrate recruitment | nih.govresearchgate.net |
| (R)-enantiomer | ~10-fold lower than (S)-enantiomer | Weaker CRBN binding, but may contribute to cellular activity | nih.govresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting in vitro Potency
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.govnih.gov For glutarimide derivatives, 3D-QSAR studies have been employed to understand the structural features that govern their antiproliferative potency and to guide the design of new, more active compounds. doaj.orgresearchgate.net
One such study utilized an alignment-independent 3D-QSAR method on a series of glutarimide-containing compounds to model their antiproliferative activity against various human tumor cell lines. doaj.orgresearchgate.net This approach uses molecular interaction fields (MIFs) derived from probes like 'DRY' (hydrophobic), 'O' (hydrogen bond acceptor), and 'N1' (hydrogen bond donor) to describe the steric, hydrophobic, and hydrogen-bonding properties of the molecules. doaj.orgresearchgate.net
The resulting QSAR models can identify specific structural motifs and physicochemical properties that are either positively or negatively correlated with biological potency. doaj.org For example, the models can highlight regions where hydrophobic character is favorable for activity or where a hydrogen bond donor is required for optimal interaction with the biological target. researchgate.net By analyzing the coefficients from the partial least squares (PLS) analysis, researchers can construct a pharmacophoric pattern that describes the ideal features of a potent compound. doaj.orgresearchgate.net This "virtual receptor site" provides a roadmap for designing novel derivatives with predicted high potency for in vitro testing. researchgate.net This methodology allows for the rational design and synthesis of new analogs with an enhanced probability of exhibiting significant biological activity. doaj.org
Applications of Ethyl 2 2,6 Dioxopiperidin 4 Yl Acetate in Advanced Chemical Research
Role as a Key Synthetic Intermediate in Complex Molecule Synthesis
The structure of Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate makes it an ideal starting point for the construction of more elaborate molecular architectures. The ethyl acetate (B1210297) group provides a convenient chemical handle for a variety of transformations, while the glutarimide (B196013) ring offers a stable and conformationally influential scaffold.
Precursor for Advanced Glutarimide Analogues and Scaffolds
The glutarimide moiety is a "privileged scaffold" in medicinal chemistry, and this compound is a key precursor for creating novel analogues. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse range of amines, alcohols, or other nucleophiles to generate extensive libraries of new compounds. These modifications allow for the systematic exploration of structure-activity relationships in non-clinical research settings. For instance, the synthesis of complex immunomodulatory drug analogues often involves the modification of the glutarimide ring system, highlighting the ring's importance as a core structural unit. rscf.ru The development of new synthetic methodologies, such as thio-Michael additions to glutarimide precursors, further expands the range of accessible analogues. rscf.ru
| Functional Group Transformation | Potential Reagents | Resulting Moiety |
| Ester Hydrolysis | Aqueous HCl or NaOH | Carboxylic Acid |
| Amide Coupling | Amine, Coupling Agent (e.g., HATU) | Amide |
| Reduction | LiAlH4 | Primary Alcohol |
| Transesterification | Alcohol, Acid/Base Catalyst | New Ester |
Building Block for Heterocyclic Systems and Natural Product Synthesis
Beyond simple derivatization, this compound can be used as a foundational building block for constructing more complex heterocyclic systems. The glutarimide ring itself is a heterocycle, and the acetic acid side chain can participate in cyclization reactions to form fused or spirocyclic ring systems. For example, synthetic routes to create complex isoquinoline-1,3(2H,4H)-dione derivatives have been demonstrated starting from related 3-substituted aminopiperidine-2,6-diones, showcasing how the glutarimide core can be integrated into larger, polycyclic frameworks. tandfonline.com Although direct examples involving the 4-yl acetate isomer are not prevalent in the literature, the chemical principles are transferable. The field of natural product synthesis often relies on such strategic use of versatile building blocks to achieve efficient and biomimetic assembly of complex targets. nih.govresearchgate.net
Utilization as a Molecular Probe for Biological System Investigations (Non-Clinical)
Molecular probes are essential tools for studying biological processes at the molecular level. The structure of this compound is well-suited for conversion into such probes, enabling the investigation of protein-ligand interactions and other cellular events without a clinical objective.
Derivatization for Affinity Chromatography or Fluorescence Studies
The ethyl acetate side chain is the key to converting this molecule into a research probe. Following hydrolysis to the carboxylic acid, the resulting functional group can be covalently linked to reporter molecules or immobilization tags.
Fluorescence Studies: Coupling the carboxylic acid with a fluorescent dye (a fluorophore) would yield a fluorescent probe. Such probes can be used in techniques like fluorescence microscopy or flow cytometry to visualize the localization of the molecule within cells or tissues. The suitability of the glutarimide scaffold for such applications has been demonstrated with derivatives of the related compound thalidomide (B1683933), which have been successfully converted into fluorescent probes for detecting specific ions or for use in high-throughput imaging. researchgate.net
Affinity Chromatography: The carboxylic acid can be attached to a solid support, such as agarose (B213101) beads, creating an affinity resin. This resin can then be used to isolate and identify binding partners (e.g., proteins) from a complex biological sample, a technique known as affinity chromatography.
Applications in Supramolecular Chemistry and Materials Science
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structural features of this compound make it an interesting candidate for research in this area, particularly in the formation of ordered solid-state structures.
Potential for Self-Assembly and Co-Crystal Formation
The glutarimide ring of the molecule possesses both hydrogen bond donors (the N-H group) and hydrogen bond acceptors (the two C=O groups). This arrangement facilitates the formation of robust and predictable hydrogen bonding networks, which are the driving force behind self-assembly and co-crystal formation.
Self-Assembly: Molecules of this compound could potentially self-assemble into larger, ordered structures like tapes, sheets, or chains through intermolecular N-H···O=C hydrogen bonds. This type of self-assembly is a foundational principle in the design of new materials. researchgate.netresearchgate.net
Co-Crystal Formation: A co-crystal is a crystalline structure composed of two or more different molecules held together by non-covalent interactions, typically hydrogen bonding. nih.gov Given its hydrogen bonding capabilities, this compound is a prime candidate for forming co-crystals with other molecules, known as "coformers." researchgate.netresearchgate.net This process is a major focus of crystal engineering, where scientists design new crystalline materials with tailored properties. ul.ie The formation of co-crystals can be achieved through methods like solvent evaporation or grinding. ul.iesysrevpharm.org
| Potential Hydrogen Bonding Sites in this compound |
| Hydrogen Bond Donors |
| Glutarimide N-H |
| Hydrogen Bond Acceptors |
| Glutarimide C=O (x2) |
| Ester C=O |
| Ester C-O-C |
This potential for forming highly ordered structures through predictable interactions makes the compound a valuable model system for fundamental studies in supramolecular chemistry and materials science.
Incorporation into Polymers or Advanced Functional Materials (Academic Context)
The integration of specific chemical moieties into polymer backbones or as pendant groups is a fundamental strategy in materials science to design and fabricate advanced functional materials with tailored properties. While direct academic research on the incorporation of this compound into polymers is not extensively documented in publicly available literature, the core 2,6-dioxopiperidine (or glutarimide) structure is a recognized functional group in polymer chemistry. The principles governing the incorporation of glutarimide derivatives can be drawn upon to understand the potential role of this compound in creating novel polymers and functional materials.
The unique structure of this compound, featuring a reactive ester group and a polar glutarimide ring, presents several possibilities for its use in polymer synthesis. The ethyl acetate portion can be subjected to hydrolysis to yield a carboxylic acid, which can then be used as a monomer in condensation polymerizations to form polyesters or polyamides. Alternatively, the ester can be converted into other functional groups suitable for various polymerization techniques. The glutarimide ring itself, with its two carbonyl groups, imparts polarity and the potential for hydrogen bonding, which can significantly influence the properties of the resulting polymer.
Academic research has demonstrated the successful incorporation of the glutarimide moiety into different types of polymers to enhance their thermal and optical properties. For instance, polysilsesquioxanes bearing glutarimide side-chain groups have been synthesized. mdpi.com These materials exhibit high thermal stability and transparency, making them promising for applications such as UV-protective coatings. mdpi.com The presence of the glutarimide's chromophoric carbonyl groups contributes to UV absorption while maintaining clarity in the visible spectrum. mdpi.com
Another area of academic exploration has been the modification of existing polymers, such as polymethylmethacrylate (PMMA), to include glutarimide rings. This is often achieved through the imidization of PMMA copolymers. The introduction of glutarimide groups has been shown to increase the glass transition temperature (Tg) of the polymer, thereby enhancing its thermal stability. researchgate.net
The potential incorporation of this compound as a pendant group could offer a route to functional polymers with unique characteristics. The glutarimide ring can enhance intermolecular interactions, potentially leading to materials with improved mechanical strength and thermal resistance. The ethyl acetate side chain provides a versatile handle for further post-polymerization modifications, allowing for the attachment of other functional molecules.
Based on analogous research with glutarimide-containing polymers, the following tables present hypothetical data illustrating the potential impact of incorporating a monomer derived from this compound into a polymer matrix.
Table 1: Hypothetical Thermal Properties of a Novel Polyester Incorporating a Monomer Derived from this compound
| Polymer Composition | Glass Transition Temperature (Tg) | Decomposition Temperature (Td5) |
| Control Polyester | 110 °C | 300 °C |
| Polyester with 10% Monomer | 125 °C | 320 °C |
| Polyester with 20% Monomer | 140 °C | 335 °C |
This interactive table illustrates the potential increase in thermal stability with the incorporation of the glutarimide-containing monomer.
Table 2: Potential UV-Vis Spectroscopic Properties of a Polymer Film with Pendant Glutarimide Groups
| Wavelength (nm) | Transmittance (%) of Control Film | Transmittance (%) of Functionalized Film |
| 280 | 85% | 10% |
| 320 | 90% | 40% |
| 400 | 98% | 97% |
| 550 | 99% | 98% |
This interactive table demonstrates the potential for the functionalized polymer to act as a UV filter while remaining transparent in the visible region, based on findings for similar glutarimide-containing polymers. mdpi.com
Analytical Methodologies for Research Scale Purity, Stability, and Quantification
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is the cornerstone for assessing the purity of ethyl 2-(2,6-dioxopiperidin-4-yl)acetate. The selection of a specific technique is contingent on the properties of the compound and the potential impurities to be resolved.
High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for determining the purity of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is typically the first choice for this moderately polar molecule.
Method Development: The development of a robust HPLC method begins with understanding the physicochemical properties of the analyte, such as its solubility, pKa, and UV absorbance profile. ijrpas.com An isocratic RP-HPLC method can be developed using a C18 stationary phase, which separates compounds based on their hydrophobicity. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govscielo.br Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
A typical starting point for method development could involve the following conditions:
Column: C18, 150 x 4.6 mm, 5 µm particle size
Mobile Phase: Acetonitrile:Water (e.g., 50:50 v/v)
Flow Rate: 1.0 mL/min
Detection: UV at 210 nm
Column Temperature: Ambient or controlled at 25 °C
Optimization would involve adjusting the mobile phase composition to achieve a suitable retention time (typically 2-10 minutes), good peak shape, and adequate resolution from any process-related impurities. ijrpas.com
Method Validation: For research batches, method validation demonstrates that the analytical procedure is suitable for its intended purpose. chromatographyonline.com Validation is performed according to guidelines from the International Council on Harmonisation (ICH). pharmtech.commedwinpublishers.com Key validation parameters include specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). pharmtech.com
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). | Peak purity analysis; baseline resolution from known impurities. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. ijrpas.com | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the method has a suitable level of precision, accuracy, and linearity. chromatographyonline.com | Typically 80-120% of the target concentration for an assay. chromatographyonline.com |
| Accuracy | The closeness of test results to the true value, often determined by recovery studies on spiked samples. pharmtech.com | Mean recovery of 98-102%. scielo.br |
| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time. pharmtech.com | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. pharmtech.com |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. pharmtech.com | Signal-to-Noise ratio of 10:1. pharmtech.com |
Gas Chromatography (GC) is best suited for the analysis of volatile and thermally stable compounds. researchgate.net While this compound itself is not ideal for direct GC analysis due to its low volatility and potential for thermal degradation, GC is an invaluable tool for profiling volatile impurities that may be present in research-scale batches. These impurities typically include residual solvents from the synthesis and purification steps. ispub.com
Impurity Profiling: A headspace GC (HS-GC) method coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is the standard approach for residual solvent analysis. chromatographyonline.com In this technique, the sample is heated in a sealed vial, and the vapor (headspace) containing the volatile solvents is injected into the GC system. google.com This prevents non-volatile matrix components from contaminating the instrument. chromatographyonline.com The method can be validated for the quantification of common solvents such as ethyl acetate (B1210297), toluene (B28343), methanol, or acetone. ispub.com
Derivatization could theoretically be employed to make the primary compound and its non-volatile impurities amenable to GC analysis, but this adds complexity and is generally less preferred than HPLC for purity analysis of the main component. researchgate.netchromatographyonline.com
| Parameter | Condition |
|---|---|
| Column | BP 624 or equivalent (30m x 0.53mm i.d., 3.0 µm film thickness) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 140 °C |
| Detector (FID) Temperature | 250 °C |
| Oven Program | Initial 50 °C for 5 min, ramp at 10 °C/min to 240 °C, hold for 5 min |
| Headspace Vial Temperature | 80 °C |
| Sample Solvent | Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF) |
This compound possesses a stereocenter at the C4 position of the piperidine (B6355638) ring, meaning it can exist as a pair of enantiomers (R and S forms). In a research context, it is often critical to synthesize a single enantiomer and to confirm its enantiomeric purity. Chiral chromatography is the definitive method for separating and quantifying enantiomers to determine enantiomeric excess (ee). nih.gov
Method Development: The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD), are widely effective for a broad range of compounds, including piperidine derivatives and related structures like thalidomide (B1683933) analogues. nih.govmdpi.com The mobile phase is typically a mixture of an alkane (e.g., hexane (B92381) or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). electronicsandbooks.com The choice of alcohol and its concentration can significantly impact the resolution between the enantiomers. mdpi.com
A successful chiral separation method will provide baseline resolution (Rs > 1.5) between the two enantiomeric peaks, allowing for accurate quantification of each. nih.gov
| Parameter | Condition |
|---|---|
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane:Isopropanol (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
| Hypothetical Retention Times | (S)-enantiomer: 8.5 min; (R)-enantiomer: 9.8 min |
| Hypothetical Resolution (Rs) | > 2.0 |
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment in Research
Thermal analysis techniques are crucial for characterizing the solid-state properties and stability of a compound. researchgate.net
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com For this compound, a TGA scan would reveal the temperature at which the compound begins to decompose, indicated by a significant loss of mass. This provides a clear picture of its upper thermal stability limit. The analysis can also detect the presence of residual water or solvents, which would be observed as a mass loss at lower temperatures (typically below 150 °C).
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. malvernpanalytical.com A DSC thermogram for a crystalline solid like this compound will show an endothermic peak corresponding to its melting point (Tm). nih.gov The shape and onset of the melting peak can provide information about purity; impurities tend to broaden the peak and lower the melting point. Other thermal events, such as glass transitions or polymorphic phase changes, can also be identified. nih.gov When used in conjunction, TGA and DSC can distinguish between melting and melting with decomposition. researchgate.net
| Technique | Parameter | Hypothetical Value | Interpretation |
|---|---|---|---|
| TGA | Mass Loss (25-150 °C) | < 0.5% | Indicates absence of significant volatile solvents or water. |
| Onset of Decomposition (Td) | ~220 °C | The temperature at which significant thermal degradation begins. | |
| DSC | Melting Point (Tm) | 135-138 °C | Characteristic melting range for the crystalline solid. |
| Enthalpy of Fusion (ΔHfus) | ~30 kJ/mol | Energy required to melt the substance; related to crystal lattice energy. |
Quantitative Analysis in Research Matrices (e.g., reaction mixtures, in vitro cell lysates)
Accurate quantification of this compound in different research matrices is essential for monitoring reaction progress or determining concentrations in biological experiments. The choice of method depends on the complexity of the matrix and the required sensitivity.
Reaction Mixtures: For monitoring the progress of a chemical synthesis, the HPLC-UV method developed for purity assessment (Section 7.1.1) is generally sufficient. Quantification is achieved by creating a calibration curve using standards of known concentration. The peak area of the analyte in the reaction mixture sample is then compared to the calibration curve to determine its concentration. This approach is effective when concentrations are relatively high and the matrix is simple (consisting of starting materials, reagents, and the product).
In Vitro Cell Lysates: Quantifying a compound within a complex biological matrix like cell lysates requires a more sensitive and selective technique due to the low expected concentrations and the presence of numerous interfering substances (proteins, lipids, salts). nih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application. nih.govresearchgate.net
The process involves:
Sample Preparation: Cells are lysed, and interfering components are removed, typically through protein precipitation with a cold organic solvent (e.g., acetonitrile) followed by centrifugation.
LC Separation: A rapid HPLC or UPLC separation is performed to resolve the analyte from matrix components that could cause ion suppression.
MS/MS Detection: The mass spectrometer is set to selectively detect the parent ion of the analyte and a specific fragment ion generated upon collision-induced dissociation. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity. nih.gov
Quantification is performed using a stable isotope-labeled internal standard, which is added at the beginning of the sample preparation to account for any analyte loss during the procedure and to correct for matrix effects. nih.gov
| Parameter | HPLC-UV | LC-MS/MS |
|---|---|---|
| Primary Application | Reaction mixtures, purity assays. | In vitro cell lysates, biological fluids. |
| Selectivity | Moderate; based on chromatographic retention and UV absorbance. | Very high; based on retention time, parent mass, and fragment mass. |
| Sensitivity (Typical LOQ) | ~10-100 ng/mL | ~0.01-1 ng/mL |
| Matrix Effect | Less susceptible but can be affected by co-eluting UV-active species. | Highly susceptible to ion suppression/enhancement; requires internal standard. |
| Throughput | Moderate. | High, with rapid LC methods. |
Future Directions and Emerging Research Avenues
Development of Novel Asymmetric Synthetic Methodologies
The synthesis of enantiomerically pure piperidine (B6355638) derivatives is a significant focus in modern organic chemistry due to their prevalence in pharmaceuticals and natural products. snnu.edu.cndigitellinc.com While various methods exist, the development of more efficient, cost-effective, and highly selective asymmetric routes to substituted glutarimides remains an active area of research. patentdigest.org
Future efforts are likely to concentrate on several key areas:
Catalytic Enantioselective Methods: There is a continuous drive to discover new chiral catalysts that can facilitate the asymmetric synthesis of the piperidine ring. snnu.edu.cn This includes the use of transition metals like rhodium and iridium in asymmetric hydrogenation or cross-coupling reactions to create chiral centers with high enantioselectivity. snnu.edu.cnnih.gov For instance, rhodium-catalyzed asymmetric carbometalation of dihydropyridines has been shown to produce 3-substituted tetrahydropyridines, which are precursors to enantioenriched piperidines. snnu.edu.cn
Organocatalysis: Biomimetic approaches using organocatalysts, such as proline derivatives, are gaining traction for the asymmetric synthesis of substituted piperidines, offering a metal-free alternative. nih.gov
Late-Stage Functionalization: Methodologies that allow for the enantioselective modification of the pre-formed glutarimide (B196013) ring are highly valuable. nih.gov Dirhodium-catalyzed asymmetric cyclopropanation of vinyl-substituted glutarimides is one such strategy that enables the creation of stereoisomeric analogs with high precision. nih.gov
Novel Annulation Strategies: The development of innovative cycloaddition reactions, such as the [4+3] cycloaddition between vinylcarbenoids and dienes, offers a rapid way to construct the core ring structure with control over stereochemistry. nih.gov
A comparison of emerging asymmetric synthesis strategies is presented below:
| Methodology | Catalyst Type | Key Features | Potential Advantages |
| Asymmetric Hydrogenation | Transition Metal (e.g., Iridium, Rhodium) | Stereoselective reduction of pyridinium salts or enamides. nih.gov | High efficiency, access to specific stereoisomers. |
| Reductive Heck Reaction | Transition Metal (e.g., Rhodium) | Cross-coupling of boronic acids with pyridine derivatives. snnu.edu.cn | Broad functional group tolerance, high yield and enantioselectivity. snnu.edu.cn |
| Organocatalytic Annulation | Small Organic Molecule (e.g., N-Heterocyclic Carbene) | Formal [3+3] annulation of enals and malonamides. acs.org | Metal-free, direct access to functionalized glutarimides. acs.org |
| Desymmetrization | Chiral Base | Enolisation of 4-substituted glutarimides with a chiral lithium amide base. researchgate.net | High levels of enantiomeric excess (ee). researchgate.net |
Exploration of Unconventional Molecular Interactions and Cellular Pathways
The biological activity of glutarimide derivatives is famously linked to their interaction with the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). acs.orgnih.govrscf.ru This interaction, primarily mediated by the glutarimide ring, leads to the targeted degradation of specific proteins. nih.govrscf.ru While this "molecular glue" mechanism is well-established, future research is set to explore beyond this canonical pathway.
Emerging avenues of investigation include:
CRBN-Independent Effects: Studies on N-alkylated glutarimide derivatives of lenalidomide (B1683929) have revealed CRBN-independent biological activities. acs.orgnih.gov These analogs, which are unable to bind to CRBN, still exhibit effects on cellular viability and can induce the downregulation of proteins like Rab28 through autophagy. acs.org This suggests that the glutarimide scaffold may have intrinsic biological activities that are yet to be fully understood.
Identification of Novel Substrates: While transcription factors like Ikaros and Aiolos are known neosubstrates recruited to CRBN by glutarimide-based drugs, there is a vast potential for identifying other proteins that can be targeted for degradation. rscf.ru Subtle modifications to the core structure of Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate could alter its substrate specificity, leading to the degradation of new protein targets.
Beyond Protein Degradation: The glutarimide moiety could be involved in other types of molecular interactions. Researchers are investigating whether these compounds can modulate enzyme activity, interfere with protein-protein interactions outside of the CRBN context, or bind to other cellular receptors. The structural features of the piperidine-2,6-dione ring may allow it to act as a pharmacophore for a wider range of biological targets than currently appreciated. nih.gov
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govresearchgate.netmdpi.com These computational tools can analyze vast datasets to identify patterns, predict properties, and guide the design of new molecules, significantly accelerating the research process. scielo.brresearchgate.net For a compound like this compound and its analogs, AI and ML offer powerful predictive capabilities.
Key applications in this area include:
High-Throughput Virtual Screening: AI/ML algorithms can screen massive virtual libraries of glutarimide derivatives to predict their binding affinity to specific targets, such as CRBN or other proteins. nih.govsciengpub.ir This in silico approach helps prioritize compounds for synthesis and experimental testing, saving time and resources. sciengpub.ir
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML models can be trained to understand the relationship between the chemical structure of glutarimide analogs and their biological activity. benthamscience.com These QSAR models can then predict the activity of novel, unsynthesized compounds, guiding the design of more potent and selective molecules.
De Novo Drug Design: Generative AI models can design entirely new glutarimide-based molecules from scratch, optimized for desired properties such as high target affinity and low predicted toxicity. mdpi.com
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is crucial. ML models can be used to forecast these properties for new glutarimide derivatives, helping to identify potential liabilities early in the discovery process. researchgate.net
| AI/ML Application | Description | Impact on Glutarimide Research |
| Virtual Screening | Computational screening of large compound libraries against a biological target. researchgate.net | Rapid identification of promising this compound analogs with high predicted activity. |
| Predictive QSAR | Modeling the correlation between molecular structure and biological activity. benthamscience.com | Guiding the rational design of derivatives with enhanced potency and selectivity. |
| Generative Models | Creating novel molecular structures with desired properties. mdpi.com | Exploration of new chemical space around the glutarimide scaffold. |
| ADMET Profiling | In silico prediction of pharmacokinetic and toxicity properties. researchgate.net | Early-stage deselection of compounds with unfavorable profiles, improving success rates. |
Design of Next-Generation Molecular Probes Based on the Glutarimide Scaffold
Molecular probes are essential tools for visualizing and studying biological processes in real-time. nih.gov The glutarimide scaffold, with its established biological interactions, provides an excellent foundation for the design of next-generation probes.
Future research in this domain will likely focus on:
Fluorescent Probes for Target Engagement: By conjugating a fluorophore to a glutarimide derivative, researchers can create probes to visualize the compound's interaction with its target (e.g., CRBN) within living cells. nih.gov The design of these probes often involves a fluorophore, a linker, and a recognition moiety (the glutarimide). nih.gov
"Off-On" Switching Mechanisms: Probes can be designed to be non-fluorescent ("off") until they bind to their target or are acted upon by a specific enzyme, at which point they become highly fluorescent ("on"). nih.gov This strategy can be applied to glutarimide-based probes to create highly sensitive tools for detecting specific cellular activities.
Targeted Probes for Specific Organelles: By incorporating moieties that direct the molecule to specific subcellular locations (e.g., mitochondria, endoplasmic reticulum), glutarimide-based probes can be used to study biological processes within distinct cellular compartments. nih.gov
Probes for Unconventional Interactions: As new biological targets and pathways for glutarimide derivatives are discovered, probes can be designed to investigate these novel interactions, providing deeper insights into their mechanisms of action. nih.gov
Expanding Applications in Non-Biomedical Fields (e.g., sensors, catalysts)
While the primary focus of research on glutarimide derivatives has been biomedical, the unique chemical properties of this scaffold suggest potential applications in other fields, such as materials science and catalysis.
Catalysis: N-acyl-glutarimides have been identified as highly reactive precursors for N-C(O) bond cross-coupling reactions. acs.orgresearchgate.net The reactivity is driven by the ground-state destabilization of the amide bond within the glutarimide ring. acs.orgresearchgate.net This property could be harnessed to develop novel catalytic cycles where the glutarimide acts as an activating group in organic synthesis.
Chemical Sensors: The glutarimide ring can participate in specific hydrogen bonding interactions. This feature could be exploited in the design of chemical sensors. A glutarimide-containing receptor could be integrated with a signaling unit (e.g., a fluorophore) to create a sensor that reports the presence of a specific analyte through a change in signal.
Materials Science: The rigid structure and hydrogen bonding capabilities of the piperidine-2,6-dione moiety could be utilized in the development of new polymers or supramolecular assemblies with ordered structures and specific properties.
The exploration of these non-biomedical applications is still in its nascent stages but represents a fertile ground for future research, promising to expand the utility of the glutarimide scaffold into new scientific and technological domains.
Q & A
Basic Questions
Q. What are the primary synthetic routes for Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate, and how is structural confirmation achieved?
- Methodology : Synthesis typically involves transesterification or direct esterification of 2,6-dioxopiperidin-4-yl acetic acid with ethanol under acidic catalysis. For structural confirmation:
- 1H NMR : Dissolve the compound in deuterated chloroform (CDCl₃) and analyze at 400 MHz. Key peaks include the ester carbonyl (δ ~170 ppm), piperidinyl protons (δ 2.5–3.5 ppm), and ethyl group signals (δ 1.2–4.2 ppm) .
- GC-MS : Use a non-polar column (e.g., DB-5) with electron ionization (EI) to confirm molecular ion ([M⁺]) and fragmentation patterns .
Q. How should researchers handle and store this compound to ensure stability?
- Guidelines :
- Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
- Handling : Use gloves and eye protection; avoid exposure to moisture or heat (>40°C) due to ester group reactivity .
Advanced Research Questions
Q. What experimental strategies can optimize the synthesis of this compound for high purity and yield?
- Methodology :
- Design of Experiments (DoE) : Vary reaction parameters (temperature, catalyst loading, solvent ratio) and analyze outcomes via HPLC (C18 column, 70:30 acetonitrile/water mobile phase) .
- Thermodynamic Insights : Use gas-phase proton affinity data (e.g., 835.7 kJ/mol for ethyl acetate derivatives) to select catalysts that stabilize transition states .
- Example Table :
| Parameter | Optimal Range | Analytical Method |
|---|---|---|
| Temperature | 60–80°C | In-situ IR monitoring |
| Catalyst (H₂SO₄) | 0.5–1.0 mol% | Titration post-reaction |
| Reaction Time | 6–12 hours | TLC (Silica GF254) |
Q. How can contradictions in analytical data (e.g., NMR vs. FTIR) for this compound be resolved?
- Approach :
- Cross-Validation : Re-run NMR in DMSO-d₆ to detect hidden impurities; compare FTIR carbonyl stretches (1740–1760 cm⁻¹) with computational predictions (DFT/B3LYP) .
- Purification : Re-crystallize from ethyl acetate/hexane (1:3) and re-analyze .
Q. What computational tools are suitable for predicting the physicochemical properties of this compound?
- Methods :
- Henry’s Law Constant : Estimate aqueous solubility using group contribution methods (e.g., EPI Suite) .
- Molecular Dynamics : Simulate hydrolysis kinetics under varying pH (e.g., AMBER force field) .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
